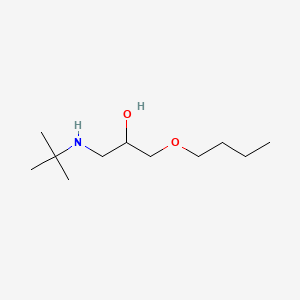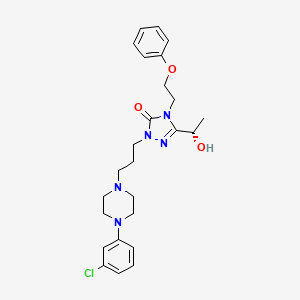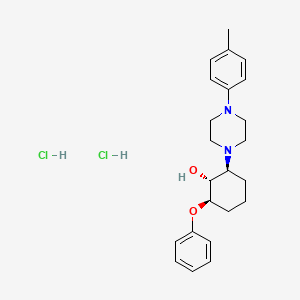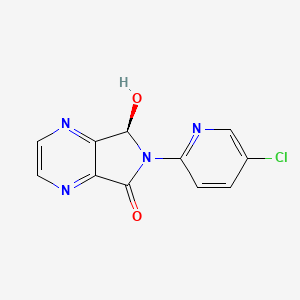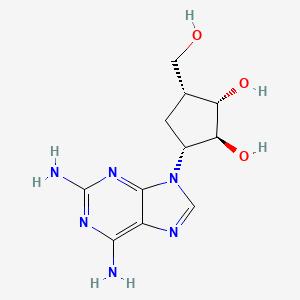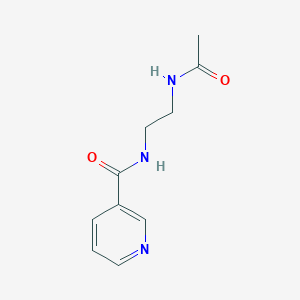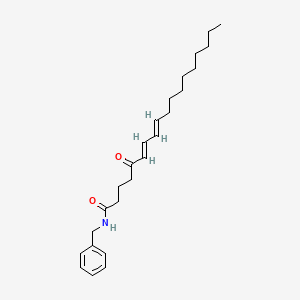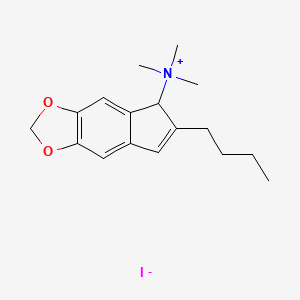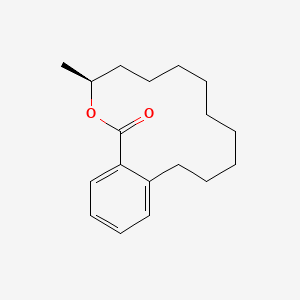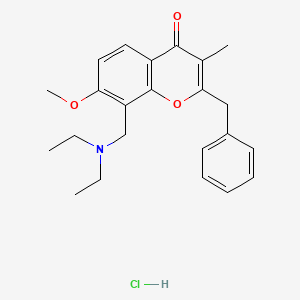
4H-1-Benzopyran-4-one, 8-((diethylamino)methyl)-7-methoxy-3-methyl-2-(phenylmethyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-1-Benzopyran-4-one, 8-((diethylamino)methyl)-7-methoxy-3-methyl-2-(phenylmethyl)-, hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound belongs to the benzopyran family, known for its diverse biological activities and potential therapeutic uses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 8-((diethylamino)methyl)-7-methoxy-3-methyl-2-(phenylmethyl)-, hydrochloride involves multiple steps, starting from basic organic molecules. The process typically includes:
Formation of the benzopyran core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of substituents: The diethylamino, methoxy, methyl, and phenylmethyl groups are introduced through various substitution reactions, often using reagents like alkyl halides and amines.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Continuous flow reactors: To ensure consistent reaction conditions and scalability.
Purification techniques: Such as crystallization and chromatography to achieve high purity.
化学反応の分析
Types of Reactions
4H-1-Benzopyran-4-one, 8-((diethylamino)methyl)-7-methoxy-3-methyl-2-(phenylmethyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
4H-1-Benzopyran-4-one, 8-((diethylamino)methyl)-7-methoxy-3-methyl-2-(phenylmethyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may:
Bind to enzymes or receptors: Modulating their activity.
Interfere with cellular processes: Such as signal transduction or gene expression.
Induce apoptosis: In cancer cells, leading to cell death.
類似化合物との比較
Similar Compounds
4H-1-Benzopyran-4-one: The parent compound with a simpler structure.
Chromone derivatives: Compounds with similar core structures but different substituents.
Isoxazole hybrids: Compounds combining benzopyran and isoxazole moieties.
Uniqueness
4H-1-Benzopyran-4-one, 8-((diethylamino)methyl)-7-methoxy-3-methyl-2-(phenylmethyl)-, hydrochloride is unique due to its specific substituents, which confer distinct biological activities and chemical properties.
特性
CAS番号 |
138833-29-1 |
|---|---|
分子式 |
C23H28ClNO3 |
分子量 |
401.9 g/mol |
IUPAC名 |
2-benzyl-8-(diethylaminomethyl)-7-methoxy-3-methylchromen-4-one;hydrochloride |
InChI |
InChI=1S/C23H27NO3.ClH/c1-5-24(6-2)15-19-20(26-4)13-12-18-22(25)16(3)21(27-23(18)19)14-17-10-8-7-9-11-17;/h7-13H,5-6,14-15H2,1-4H3;1H |
InChIキー |
UXGBNTMNPZPBQC-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=C(C2=O)C)CC3=CC=CC=C3)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(9-ethyl-1-methyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)-hexylcarbamic acid](/img/structure/B15189904.png)
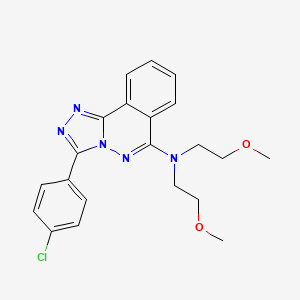
![8-(2-chloro-3-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B15189915.png)
